molecular formula C26H54O14 B102088 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol CAS No. 17598-96-8

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

Cat. No. B102088
CAS RN: 17598-96-8
M. Wt: 590.7 g/mol
InChI Key: AKWFJQNBHYVIPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that yield intermediates which can be further modified to achieve the desired final product. In the case of 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, the synthesis process includes a cycloaddition reaction of dichloroketene with 1,2-dimethylenecyclohexane. This is followed by a zinc dust reduction to remove chlorine atoms and a Baeyer-Villiger oxidation using m-chloroperbenzoic acid to obtain the final product . This compound serves as a useful intermediate for the synthesis of dispiro-α-methylene-γ-butyrolactones, which are valuable in various chemical syntheses.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. For instance, the synthesis of the first 3,6,9,15,18,18-hexa-substituted-1,2,4,5,7,8,10,11,13,14,16,17-dodecadehydro18annulenes with D6h-symmetry indicates a high degree of symmetry in the molecular structure . This symmetry contributes to the stability of the compound in both crystalline forms and in chloroform solution at room temperature. The aromatic character of these compounds is confirmed by NMR spectral data, which shows the existence of a diamagnetic ring current, a typical feature of aromatic systems.

Chemical Reactions Analysis

The reactivity of molecules can be influenced by their stereochemistry and the presence of functional groups. In the study of meso- and dl-Bivalvane, the pinacolic reduction of hexahydrotriquinacen-2-one leads to exo,exo carbon-carbon bond formation . The reaction proceeds differently when starting with optically pure or racemic forms of the compound, leading to the exclusive formation of diol 11 or a mixture of diols 11 and 12, respectively. This indicates that the diastereomeric transition states involved have comparable energy. Further chemical transformations of these diols into thionocarbonates and subsequent reactions yield structurally related olefins stereospecifically.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its molecular structure. For example, the hexa-substituted dodecadehydro18annulenes exhibit stability and aromaticity, as mentioned earlier . The physical state, solubility, and spectral properties such as IR and NMR are essential for characterizing these compounds and confirming their structure. The study of meso- and dl-Bivalvane also provides insights into the conformational possibilities of the molecules, which can affect their physical properties and reactivity .

Scientific Research Applications

  • Structure and Conformation Analysis The compound has been studied for its structural and conformational properties. For example, Thuéry et al. (2001) explored a compound with similar structural characteristics, focusing on its conformation in the solid state, stabilized by intramolecular hydrogen bonds (Thuéry et al., 2001).

  • Cytotoxic and Antioxidant Activities Related compounds have been synthesized and tested for cytotoxicity against cancer cells and antioxidant activities. Djurendic et al. (2014) studied mono- and bis-salicylic acid derivatives for their cytotoxicity against malignant cell lines and antioxidant properties, demonstrating significant activities (Djurendic et al., 2014).

  • Thermodynamic Studies Research by Cibulka (2017) on similar poly(ethylene glycols) has provided valuable data on standard molar volumes and densities at different temperatures and pressures, contributing to the understanding of the thermodynamic properties of such compounds (Cibulka, 2017).

  • Extraction and Loading Capacities Studies like those by Tachimori et al. (2002) have investigated the loading capacities of similar compounds in different solvents, particularly focusing on the extraction of lanthanides(III) and actinides(III), and modifications to improve performance (Tachimori et al., 2002).

  • Chemical Synthesis and Reactivity Research has also been conducted on the reactivity of similar compounds in chemical synthesis, such as the work by Paquette et al. (1975), who studied the pinacolic reduction of certain compounds, revealing insights into the synthesis and transformation of related chemicals (Paquette et al., 1975).

  • Stability and Complex Formation He et al. (2000) explored the stability of complexes formed by macrocyclic ligands similar to the compound , offering insights into the behavior of such compounds in different chemical environments (He et al., 2000).

  • Biomass Conversion and Catalysis Dethlefsen et al. (2015) investigated the use of molybdenum-catalyzed reactions for converting diols and biomass-derived polyols into alkenes, highlighting potential applications in renewable chemical production (Dethlefsen et al., 2015).

  • Electrolytic Applications Zhang and Rusling (1996) explored the use of microemulsions for electrolytic dechlorinations, demonstrating the potential application of similar compounds in electrolytic processes (Zhang and Rusling, 1996).

  • Ion Transport and Membrane Studies Awasthy et al. (2006) synthesized and characterized ionophores for the transport of metal cations across liquid membranes, an area relevant to the study of similar compounds (Awasthy et al., 2006).

  • Surface Active Properties Okahara et al. (1988) synthesized new types of amphipathic compounds, demonstrating excellent surface active properties in water, relevant to the study of similar compounds (Okahara et al., 1988).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O14/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h27-28H,1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWFJQNBHYVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170053
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

CAS RN

17598-96-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source CAS Common Chemistry
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Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
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Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Andreasen, B van Bavel, S Fischer, P Haglund… - 2021 - books.google.com
Available online: https://pub. norden. org/temanord2021-526/The purpose of this project is to dig deeper into the data material already generated in the Suspect screening in Nordic …
Number of citations: 2 books.google.com

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